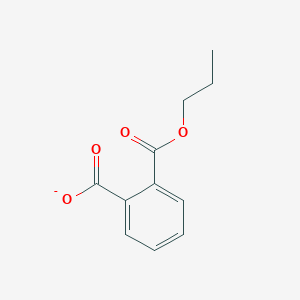
2-(Propoxycarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propoxycarbonyl)benzoate, also known as 1,2-Benzenedicarboxylic acid, 1-propyl ester, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a propoxycarbonyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propoxycarbonyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of benzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Propoxycarbonyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxycarbonyl group can be replaced by other nucleophiles.
Oxidation: Under specific conditions, the compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized benzoic acid derivatives.
科学的研究の応用
2-(Propoxycarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Propoxycarbonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . The compound’s reactivity is influenced by the electronic and steric effects of the propoxycarbonyl group .
類似化合物との比較
2-(Propoxycarbonyl)benzoate can be compared with other similar compounds such as:
Methyl benzoate: Similar ester structure but with a methyl group instead of a propyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a propyl group.
Butyl benzoate: Similar ester structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propoxycarbonyl group, which imparts distinct chemical and physical properties compared to its analogs .
特性
分子式 |
C11H11O4- |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
2-propoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
InChIキー |
NFOQRIXSEYVCJP-UHFFFAOYSA-M |
正規SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
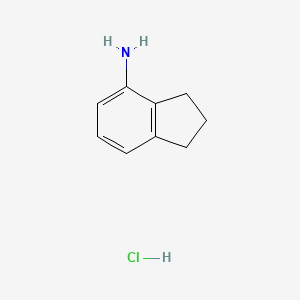
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
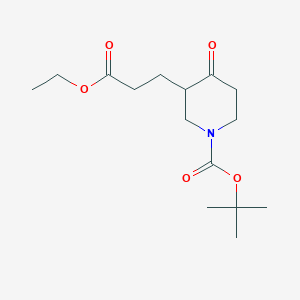

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
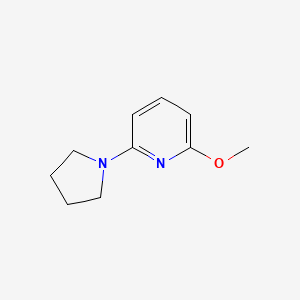


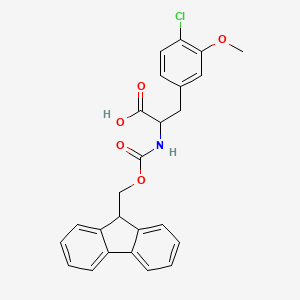
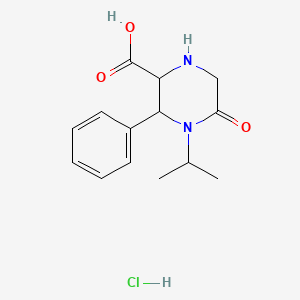
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
